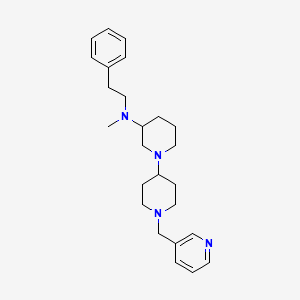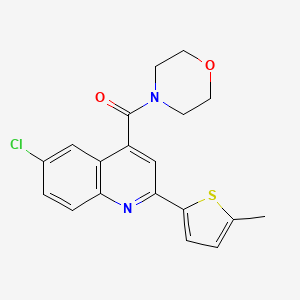
6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chlorine atom, a 5-methylthiophene group, and a morpholine-4-carbonyl group, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Thiophene Substitution: The 5-methylthiophene group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of 5-methylthiophene and the corresponding halogenated quinoline.
Morpholine-4-carbonyl Group Addition: The final step involves the acylation of the quinoline derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Tin(II) chloride (SnCl2), iron powder
Bases: Triethylamine, sodium hydroxide (NaOH)
Solvents: Dichloromethane (DCM), ethanol, acetonitrile
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Amines: Formed from the reduction of nitro groups.
Substituted Quinoline Derivatives: Formed from nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
6-Chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 6-chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and thiophene groups may enhance its binding affinity to these targets, while the morpholine-4-carbonyl group can improve its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-phenylquinoline: Lacks the thiophene and morpholine-4-carbonyl groups, making it less versatile in terms of biological activity.
2-(5-Methylthiophen-2-yl)quinoline: Lacks the chlorine and morpholine-4-carbonyl groups, which may affect its binding affinity and solubility.
4-(Morpholine-4-carbonyl)quinoline: Lacks the chlorine and thiophene groups, potentially reducing its biological activity.
Uniqueness
6-Chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-2-5-18(25-12)17-11-15(19(23)22-6-8-24-9-7-22)14-10-13(20)3-4-16(14)21-17/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZMABNTSEJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6126740.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)
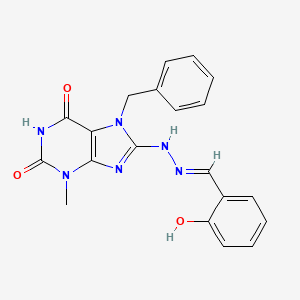
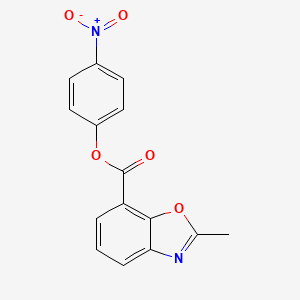
![Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(furan-2-ylmethyl)-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6126763.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![2-prop-2-enylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-[3-[Benzyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)
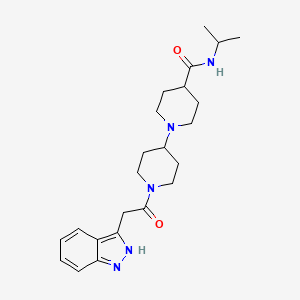
![13-Methyl-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B6126813.png)
